molecular formula C36H32N4Na4O8Zn B15225055 Zn(II) Coproporphyrin III Tetrasodium Salt

Zn(II) Coproporphyrin III Tetrasodium Salt

Cat. No.: B15225055
M. Wt: 806.0 g/mol
InChI Key: IHZDGVCIQAYVMR-UHFFFAOYSA-H
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Description

Zn(II) Coproporphyrin III Tetrasodium Salt: is a porphyrin derivative that features a zinc ion coordinated within the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes. This compound is primarily used in research and has significant applications in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Coproporphyrin III Tetrasodium Salt typically involves the metallation of coproporphyrin III with zinc ions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Zn(II) Coproporphyrin III Tetrasodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zn(II) Coproporphyrin III Tetrasodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zn(II) Coproporphyrin III Tetrasodium Salt involves its interaction with molecular targets through its porphyrin ring and coordinated zinc ion. The compound can:

Comparison with Similar Compounds

    Protoporphyrin IX: Another porphyrin derivative with similar applications but different metal coordination.

    Heme: An iron-containing porphyrin essential for oxygen transport in biological systems.

    Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.

Uniqueness: Zn(II) Coproporphyrin III Tetrasodium Salt is unique due to its specific zinc coordination, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific interactions with zinc ions .

Biological Activity

Zn(II) Coproporphyrin III Tetrasodium Salt (Zn-CP III) is a metalloporphyrin that has garnered attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antimicrobial properties, and potential applications in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with Zn-CP III.

Zn-CP III is synthesized through various methods, including metabolic engineering of bacterial strains such as Corynebacterium glutamicum. This engineered strain has been shown to produce significant yields of Zn-CP III by upregulating the heme biosynthesis pathway, achieving up to 132.09 mg/L in fed-batch fermentation processes . The compound exhibits a characteristic porphyrin structure, which is essential for its biological activity.

2.1 Antimicrobial Properties

Zn-CP III has demonstrated notable antimicrobial effects against various pathogens. A study highlighted its ability to inhibit the growth of Penicillium species found on cheese rinds, suggesting that it plays a role in microbial interactions within this environment . The compound's affinity for zinc over other metals enhances its effectiveness, as it binds preferentially to zinc, which is crucial for its activity .

2.2 Photodynamic Therapy (PDT)

Zn-CP III acts as an effective photosensitizer in PDT, generating reactive oxygen species (ROS) upon light activation. This mechanism has been explored in several studies, indicating that Zn-CP III can induce vascular shutdown and cell death in targeted tissues . Research indicates that while it shows efficacy in generating ROS, it may not directly kill tumor cells but rather enhance the effects of other therapeutic agents .

2.3 Antioxidant and Cytotoxic Effects

The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Studies have reported that Zn-CP III complexes can lead to significant cytotoxicity against human cancer cell lines, with some formulations achieving over 90% inhibition of cell viability . This cytotoxicity is attributed to the ability of metalloporphyrins to interact with cellular components and induce apoptosis.

The biological activity of Zn-CP III can be attributed to several mechanisms:

  • Metal Coordination: The coordination of zinc with the porphyrin structure allows for enhanced stability and reactivity, facilitating interactions with biological targets.
  • Reactive Oxygen Species Generation: Upon excitation by light, Zn-CP III generates ROS, which can damage cellular components such as lipids, proteins, and DNA.
  • Enzyme Mimicry: Zn-CP III can mimic certain enzymatic functions due to its metal ion content, influencing metabolic pathways within cells.

4. Case Studies and Research Findings

StudyFindings
Zn(II) complexes exhibit high cytotoxicity against cancer cell lines with over 90% inhibition rates.
Zn-CP III inhibits Penicillium growth on cheese rinds, demonstrating its antimicrobial properties.
Effective in PDT; generates ROS leading to vascular shutdown without direct tumor cell killing.
Engineered Corynebacterium glutamicum produced high yields of Zn-CP III through metabolic engineering.

5.

This compound presents a multifaceted profile of biological activities that make it a promising candidate for further research and application in medical therapies, particularly in antimicrobial treatments and photodynamic therapy. Its ability to generate reactive oxygen species and interact with various biological systems underlines its potential as a therapeutic agent.

Properties

Molecular Formula

C36H32N4Na4O8Zn

Molecular Weight

806.0 g/mol

IUPAC Name

tetrasodium;zinc;3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C36H38N4O8.4Na.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;;;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);;;;;/q;4*+1;+2/p-6

InChI Key

IHZDGVCIQAYVMR-UHFFFAOYSA-H

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Zn+2]

Origin of Product

United States

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